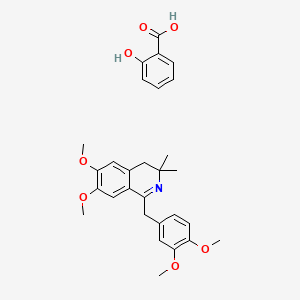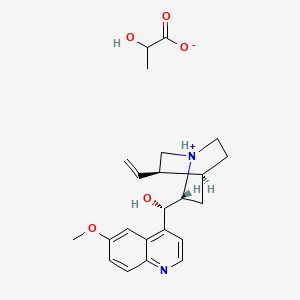
(9S)-9-Hydroxy-6'-methoxycinchonanium lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, and analgesic effects. The lactate form of this compound is particularly interesting due to its enhanced solubility and bioavailability, making it a valuable candidate for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate typically involves several steps, starting from the extraction of cinchona alkaloids from the bark of cinchona trees. The key steps include:
Extraction: The bark is treated with an acidic solution to extract the alkaloids.
Purification: The crude extract is purified using chromatographic techniques.
Hydroxylation: The purified alkaloid undergoes hydroxylation at the 9th position.
Methoxylation: The hydroxylated compound is then methoxylated at the 6’ position.
Lactate Formation: Finally, the compound is reacted with lactic acid to form the lactate salt.
Industrial Production Methods
Industrial production of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, and continuous monitoring is conducted to maintain quality control.
化学反应分析
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group at the 6’ position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of 9-keto-6’-methoxycinchonanium lactate.
Reduction: Formation of dihydro-9-hydroxy-6’-methoxycinchonanium lactate.
Substitution: Formation of derivatives with different functional groups at the 6’ position.
科学研究应用
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its antimalarial activity and potential use in treating other parasitic infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Analgesic Properties: The compound interacts with opioid receptors, providing pain relief.
相似化合物的比较
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Cinchonine: A cinchona alkaloid with similar pharmacological effects.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is unique due to its enhanced solubility and bioavailability compared to other cinchona alkaloids. Its lactate form allows for better absorption and distribution in the body, making it a more effective therapeutic agent.
属性
CAS 编号 |
85135-84-8 |
|---|---|
分子式 |
C23H30N2O5 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoate |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19+,20-;/m0./s1 |
InChI 键 |
ZIDGEHZBXVXPFQ-VJAUXQICSA-N |
手性 SMILES |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O |
规范 SMILES |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



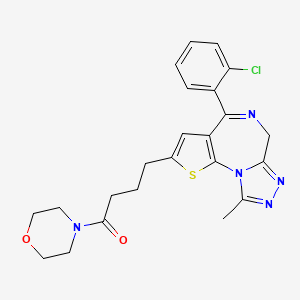

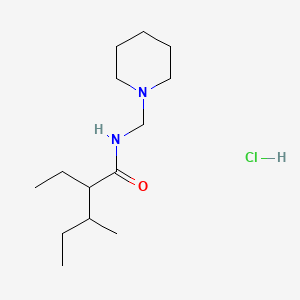

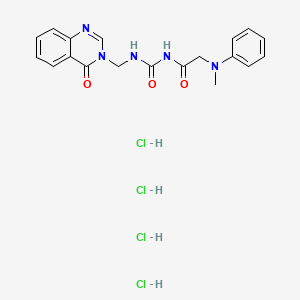
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

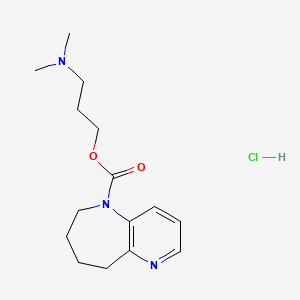
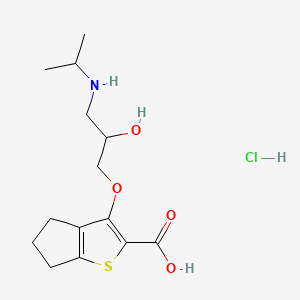
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

